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Compound of Interest

Compound Name: 3'-O-Methyladenosine

CAS No.: 10300-22-8

Cat. No.: B085029

Get Quote

Executive Summary & Chemical Identity[1][2]
3'-O-Methyladenosine (3'-O-Me-A) is a synthetic nucleoside analogue and a structural isomer

of the naturally abundant epigenetic marker 2'-O-methyladenosine (Am).[1] While 2'-O-

methylation is a ubiquitous "self" marker in eukaryotic mRNA and rRNA, 3'-O-methylation is a

rare, often synthetic modification that functions as an obligate chain terminator.[1]

Its primary utility lies in antiviral therapeutics (targeting RNA-dependent RNA polymerases) and

as a molecular probe for studying polymerase fidelity and ribose sugar pucker dynamics.[1]

Chemical Identity Table[1]
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Property Data

IUPAC Name
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-

(hydroxymethyl)-4-methoxy-tetrahydrofuran-3-ol

Common Name 3'-O-Methyladenosine

CAS Number 10300-22-8

Molecular Formula C₁₁H₁₅N₅O₄

Molecular Weight 281.27 g/mol

Solubility Soluble in DMSO, Methanol, Water (sparingly)

pKa ~3.8 (N1), ~12.5 (Sugar OH)

UV Max 260 nm (pH 7.[1][2][3][4]0)

Structural Dynamics & Isomerism
The biological activity of 3'-O-Me-A is dictated by the precise location of the methyl group.[1] In

solution, the methylation of the 3'-hydroxyl locks the ribose sugar into a specific conformation

(sugar pucker) that differs from the natural 2'-endo/3'-endo equilibrium.

Structural Diagram (Graphviz)[1]
The following diagram contrasts the 3'-O-Me analogue with the natural substrate (Adenosine)

and the 2'-O-Me isomer.[1]
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Caption: Structural comparison highlighting the functional blockade of the 3'-OH group in 3'-O-
Methyladenosine compared to natural isomers.

NMR Distinction
Distinguishing 3'-O-Me-A from its 2'-O-Me isomer is critical during synthesis.[1]

2'-O-Me: The H1' signal (anomeric proton) typically shows a distinct doublet with a coupling

constant (

) influenced by the electronegative methoxy group at C2'.[1]

3'-O-Me: The methylation at C3' shifts the H3' resonance downfield significantly (~0.2–0.4

ppm) compared to the unmodified nucleoside, while leaving the H2' resonance relatively

unperturbed compared to the 2'-isomer.

Chemical Synthesis & Purification Protocols
Direct methylation of adenosine is non-regioselective, yielding a mixture of N1, N6, 2'-O, and

3'-O methylated products. High-purity synthesis requires a Protection-Methylation-Deprotection

strategy.[1]
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Protocol: Regioselective Synthesis via TBDMS
Protection[1]
This protocol utilizes the steric bulk of the tert-butyldimethylsilyl (TBDMS) group to differentiate

the hydroxyls.

Reagents Required:

Adenosine (Starting Material)[1][2][5][6]

4,4'-Dimethoxytrityl chloride (DMTr-Cl)[1]

tert-Butyldimethylsilyl chloride (TBDMS-Cl)[1]

Methyl Iodide (MeI) or Diazomethane[1]

Sodium Hydride (NaH)[1]

TBAF (Tetra-n-butylammonium fluoride)[1]

Step-by-Step Workflow:

5'-Protection:

React Adenosine with DMTr-Cl in dry Pyridine.[1]

Result:5'-O-DMTr-Adenosine.[1]

Validation: TLC (DCM:MeOH 9:1), look for trityl orange upon acid spray.

2'-Protection (Isomer Control):

React 5'-O-DMTr-Adenosine with TBDMS-Cl (1.1 eq) and Imidazole/AgNO₃.[1]

Critical Step: This produces a mixture of 2'-O-TBDMS (Major) and 3'-O-TBDMS (Minor).[1]

Purification: Silica gel chromatography is mandatory here to isolate the 2'-O-TBDMS

isomer.[1] The 2'-isomer usually elutes faster or slower depending on the solvent system
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(typically Hexane:EtOAc).[1]

3'-O-Methylation:

Dissolve pure 5'-O-DMTr-2'-O-TBDMS-Adenosine in dry DMF.

Add NaH (1.2 eq) at 0°C, stir for 15 min.

Add Methyl Iodide (MeI, 1.5 eq). Stir at RT for 2-4 hours.[1][5]

Result:5'-O-DMTr-2'-O-TBDMS-3'-O-Methyladenosine.

Global Deprotection:

Step A (Desilylation): Treat with TBAF in THF (1M) for 2 hours to remove 2'-TBDMS.

Step B (Detritylation): Treat with 80% Acetic Acid or 3% TCA in DCM.[1]

Final Product:3'-O-Methyladenosine.[1]

Synthesis Workflow Diagram
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Caption: Synthetic route utilizing orthogonal protection groups to ensure regioselectivity at the

3'-position.

Mechanism of Action: Chain Termination
3'-O-Me-A functions as an obligate chain terminator, similar to Cordycepin (3'-deoxyadenosine),

but with distinct steric properties.[1]

The Mechanism
Incorporation: The host or viral polymerase (e.g., RdRp) recognizes 3'-O-Me-ATP (the

triphosphate form) as an ATP analogue.[1]
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Phosphodiester Bond Formation: The 5'-alpha-phosphate of 3'-O-Me-ATP is attacked by the

3'-OH of the growing RNA chain.[1] The analogue is incorporated.

Translocation Blockade:

Chemical Block: The 3'-position now holds a methoxy (-OCH₃) group instead of a hydroxyl

(-OH).[1]

Nucleophilic Null: There is no nucleophile to attack the next incoming nucleotide.[1]

Steric Clash: Unlike 3'-deoxyadenosine (which is small), the methyl group creates a steric

clash within the tight active site of viral polymerases, often preventing the translocation

step entirely.

Pathway Visualization[1]

Viral RdRp / Polymerase

Active Site Binding
(Km Competition)

RNA Template Strand 3'-O-Me-ATP
(Incoming Substrate)

Catalysis
(Incorporation into Chain)
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Immediate Stop

Next Nucleotide Entry
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Click to download full resolution via product page

Caption: Mechanistic flow of chain termination induced by 3'-O-Methyladenosine
incorporation.

Applications in Drug Development
Antiviral Potency (RdRp Inhibition)
Viral RNA-dependent RNA polymerases (RdRps) are often less selective than host

polymerases. 3'-O-Me-A analogues are explored as inhibitors for:

Flaviviruses (HCV, Dengue): The 3'-O-Me modification mimics the ribose enough to be

bound but kills replication.[1]

Coronaviruses: While SARS-CoV-2 has a proofreading exonuclease (ExoN) that can excise

many analogues, 3'-O-methylated nucleotides are often resistant to excision compared to

simple mismatches due to the steric bulk of the methyl group.[1]

Comparative Stability
Analogue 3'-Modification

Exonuclease
Resistance

Polymerase
Selectivity

Adenosine -OH None Natural Substrate

Cordycepin -H Low High (Host & Viral)

3'-O-Me-A -OCH₃ High
Moderate (Viral

Preference)

Experimental Usage (Probe)
Researchers use 3'-O-Me-A to:

Map Polymerase Active Sites: Determine the steric tolerance of the "sugar pocket" in new

polymerase targets.

Stop-Flow Kinetics: Use as a precise tool to halt transcription at position n for kinetic

analysis.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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